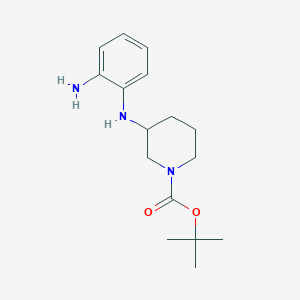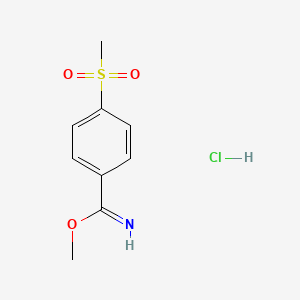![molecular formula C16H14N2O3 B13982947 5-[(4-Methoxyphenyl)methoxy]-1,7-naphthyridin-2(1H)-one CAS No. 552331-78-9](/img/structure/B13982947.png)
5-[(4-Methoxyphenyl)methoxy]-1,7-naphthyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(4-Methoxyphenyl)methoxy]-1,7-naphthyridin-2(1H)-one is a synthetic organic compound that belongs to the class of naphthyridines. This compound is characterized by the presence of a methoxyphenyl group attached to the naphthyridine core. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Methoxyphenyl)methoxy]-1,7-naphthyridin-2(1H)-one typically involves the reaction of 4-methoxybenzyl chloride with 2-hydroxy-1,7-naphthyridine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
5-[(4-Methoxyphenyl)methoxy]-1,7-naphthyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced form.
Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Reduced naphthyridine derivatives.
Substitution: Various substituted naphthyridine derivatives.
Scientific Research Applications
5-[(4-Methoxyphenyl)methoxy]-1,7-naphthyridin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-[(4-Methoxyphenyl)methoxy]-1,7-naphthyridin-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenylhydrazine: Shares the methoxyphenyl group but differs in the core structure.
Omeprazole: Contains a methoxy group and a pyridine ring but has a different overall structure.
3-[5-Methoxy-1-(4-methoxy-benzenesulfonyl)-1H-indol-3-yl]-propionic acid: Similar methoxy and phenyl groups but different core structure .
Uniqueness
5-[(4-Methoxyphenyl)methoxy]-1,7-naphthyridin-2(1H)-one is unique due to its naphthyridine core, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
CAS No. |
552331-78-9 |
|---|---|
Molecular Formula |
C16H14N2O3 |
Molecular Weight |
282.29 g/mol |
IUPAC Name |
5-[(4-methoxyphenyl)methoxy]-1H-1,7-naphthyridin-2-one |
InChI |
InChI=1S/C16H14N2O3/c1-20-12-4-2-11(3-5-12)10-21-15-9-17-8-14-13(15)6-7-16(19)18-14/h2-9H,10H2,1H3,(H,18,19) |
InChI Key |
MRBMSHXWGZAOOX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=C3C=CC(=O)NC3=CN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 5-formyl-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B13982903.png)
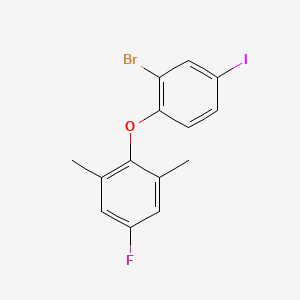
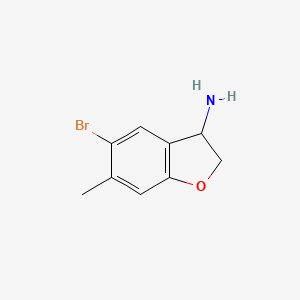
![1-[4-Hydroxy-6-(trifluoromethyl)pyridin-3-YL]ethanone](/img/structure/B13982908.png)
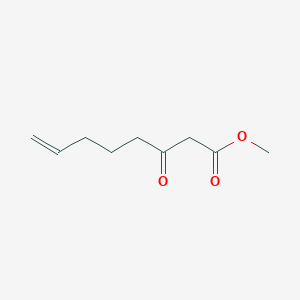
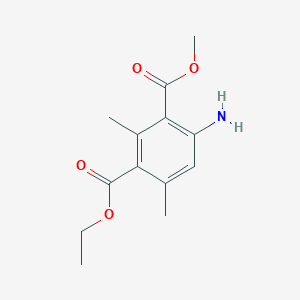

![2,2'-Thiobis[4-bromophenol]](/img/structure/B13982920.png)
![1-[6-(Bromomethyl)pyridin-2-YL]ethanone](/img/structure/B13982928.png)

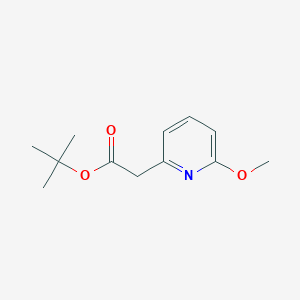
![1-Hydroxy-N-methoxy-N-methyl-1,3-dihydrobenzo[c][1,2]oxaborole-5-carboxamide](/img/structure/B13982955.png)
